Clebopride malate
Description
Historical Context of Substituted Benzamide (B126) Derivatives in Research
The exploration of substituted benzamide derivatives in pharmacological research has a rich history rooted in the modification of existing molecules to discover novel therapeutic activities. A pivotal moment in this history was the development of metoclopramide (B1676508) in the mid-1950s by Laboratoires Delagrange in France. nih.gov The research program was initially aimed at enhancing the anti-arrhythmic properties of procainamide. nih.gov However, this line of inquiry led to the synthesis of metoclopramide, which, while having negligible cardiac effects, demonstrated significant anti-emetic and gastroprokinetic properties. nih.gov This discovery opened a new avenue of research into the pharmacological effects of substituted benzamides on the gastrointestinal system and the central nervous system. jscimedcentral.com
Following this, another key substituted benzamide, sulpiride (B1682569), was discovered in 1966. wikiwand.com Similar to the development of metoclopramide, sulpiride emerged from a research program aimed at improving the anti-dysrhythmic properties of procainamide. wikiwand.com Sulpiride was identified as a selective dopamine (B1211576) D2 receptor antagonist and found utility as an antipsychotic medication. nih.govdrugbank.com The development of these early substituted benzamides laid the groundwork for the synthesis and investigation of other derivatives, including clebopride (B1669163), with the aim of refining receptor selectivity and exploring new pharmacological applications. researchgate.netnih.gov
Rationale for Academic Investigation of Clebopride Malate (B86768)
The primary rationale for the academic investigation of clebopride malate stems from its distinct dual mechanism of action. It functions as both a dopamine D2 receptor antagonist and a partial agonist at serotonin (B10506) 5-HT4 receptors. patsnap.com This dual activity makes this compound a particularly interesting compound for researchers studying the complex interplay between the dopaminergic and serotonergic systems in regulating physiological functions.
Dopamine D2 receptors are known to play an inhibitory role in gastrointestinal motility. patsnap.com By antagonizing these receptors, this compound can reduce this inhibitory effect. patsnap.com Simultaneously, its partial agonism at serotonin 5-HT4 receptors is thought to promote the release of acetylcholine (B1216132), a key neurotransmitter that stimulates smooth muscle contractions in the gastrointestinal tract. patsnap.com This combined mechanism of action provides a powerful tool for researchers to dissect the relative contributions of these two receptor systems to gastrointestinal function. Academic investigations using this compound can therefore help to elucidate the intricate signaling pathways that control gastric emptying and intestinal transit. mdpi.comfrontiersin.org
This compound as a Pharmacological Probe in Preclinical Research
In preclinical research, this compound serves as a valuable pharmacological probe to explore the physiological and pathophysiological roles of dopamine D2 and serotonin 5-HT4 receptors. Its utility is demonstrated in a variety of experimental models, from in vitro receptor binding assays to in vivo studies of gastrointestinal motility.
Receptor binding assays have been employed to characterize the affinity of clebopride for various receptors. These studies have confirmed its high affinity for the dopamine D2 receptor. nih.gov For instance, one study reported a high binding affinity for the D2 dopamine receptor. ncats.io Research has also indicated its activity at serotonin 5-HT4 receptors. patsnap.com
In ex vivo studies using isolated tissues, clebopride has been shown to enhance electrically stimulated contractions of guinea pig stomach strips. nih.gov This effect is attributed to its blockade of D2 dopamine receptors, which leads to an increased release of acetylcholine from postganglionic cholinergic neurons. nih.gov Such preclinical models are crucial for understanding the compound's mechanism of action at the tissue and cellular levels.
The following interactive table summarizes the receptor binding profile of clebopride based on preclinical research findings.
| Receptor | Action | Affinity (Ki) | Research Context |
| Dopamine D2 Receptor | Antagonist | 2.0 nM | Investigation of antiemetic and prokinetic effects. ncats.io |
| Serotonin 5-HT4 Receptor | Partial Agonist | Data not consistently reported | Studied for its contribution to enhanced gastrointestinal motility. patsnap.com |
| Alpha-2 Adrenoceptor | Antagonist | Lower Affinity | Observed in receptor binding assays, contributing to its overall pharmacological profile. nih.gov |
| Serotonin 5-HT2 Receptor | Antagonist | Lower Affinity | Noted in preclinical receptor binding studies. nih.gov |
This table is based on available preclinical data and is intended for research context only.
In vivo animal studies have further established the utility of this compound as a research tool. For example, studies have investigated its effect on gastric emptying time in animal models of functional gastrointestinal disturbances. e-jyms.org These studies help to correlate the in vitro receptor activity with physiological responses in a whole organism, providing a more complete picture of the compound's pharmacological effects. The use of clebopride in such preclinical research is instrumental in advancing our understanding of the neuroregulation of gastrointestinal function. nih.govnih.gov
Structure
2D Structure
Properties
CAS No. |
57645-91-7 |
|---|---|
Molecular Formula |
C24H30ClN3O7 |
Molecular Weight |
508.0 g/mol |
IUPAC Name |
4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C20H24ClN3O2.C4H6O5/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;5-2(4(8)9)1-3(6)7/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);2,5H,1H2,(H,6,7)(H,8,9) |
InChI Key |
NYNKCGWJPNZJMI-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)Cl)N.C([C@@H](C(=O)[O-])O)C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(C(=O)O)C(=O)O |
Other CAS No. |
57645-91-7 |
Origin of Product |
United States |
Chemical Synthesis and Structural Modifications of Clebopride Malate
Synthetic Pathways for the Benzamide (B126) Backbone
The synthesis of clebopride (B1669163) malate (B86768) begins with the formation of its core benzamide structure. This typically involves the coupling of a substituted benzoic acid derivative with an appropriate amine. The foundational benzamide moiety in clebopride is derived from 4-amino-5-chloro-2-methoxybenzamide (B2938741) biosynth.comchemicalbook.com.
One reported pathway for preparing this benzamide precursor involves the reaction of diethylaminoethyl chloride with chlorinating agents biosynth.com. Alternatively, the synthesis of the N-(2-diethylaminoethyl)-2-methoxy-4-aminobenzamide intermediate can be achieved through acetylation and subsequent chlorination steps. This process involves reacting the precursor with acetic anhydride (B1165640), followed by treatment with chlorine gas while maintaining a controlled temperature range (20-25°C) chemicalbook.com. Another method references the preparation of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide according to U.S. Pat. No. 3,357,978 prepchem.com.
Methodologies for Piperidine (B6355638) Ring Formation
The structure of clebopride incorporates a piperidine ring, specifically a 1-benzylpiperidin-4-yl group smolecule.comwikipedia.orgnih.gov. The introduction of this cyclic amine moiety is achieved through cyclization reactions involving suitable precursors smolecule.com. While specific detailed synthetic routes for the piperidine ring formation in clebopride are not extensively detailed in the provided search results, general methodologies for synthesizing substituted piperidines are well-established in organic chemistry. These can include intramolecular nucleophilic displacement of activated alcohol moieties, ring-closing metathesis of unsaturated amines, alpha-functionalization of N-Boc piperidines, and ring expansion of prolinols nih.govchemrevlett.comorganic-chemistry.org. The 4-aminopiperidine (B84694) derivative itself is a common building block in the synthesis of various pharmaceutical compounds, including analogues of clebopride nih.govresearchgate.net.
Formation of the Malate Salt Moiety
Following the synthesis of the clebopride base, the final step in obtaining clebopride malate involves the formation of a salt with malic acid smolecule.com. This process typically entails neutralizing the basic clebopride molecule with malic acid. The formation of the malate salt is a common strategy employed to enhance the compound's solubility and stability, thereby improving its pharmaceutical properties smolecule.com.
The molecular formula for this compound is C24H28ClN3O6, with a corresponding molecular weight of approximately 489.9 g/mol nih.gov. Malic acid (C4H6O5) serves as the counter-ion in this salt nih.govnih.gov.
Table 1: Key Chemical Information for this compound
| Property | Value | Source |
| IUPAC Name | 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;(Z)-but-2-enedioic acid | nih.gov |
| Molecular Formula | C24H28ClN3O6 | nih.gov |
| Molecular Weight | 489.9 g/mol | nih.gov |
| CAS Number | 74214-64-5, 84370-95-6 (common chemistry) | nih.gov |
| Chemical Class | Substituted Benzamide | smolecule.comsigmaaldrich.com |
| Salt Formation Rationale | Enhanced solubility and stability | smolecule.com |
Stereochemical Considerations in Clebopride Synthesis
Clebopride itself is characterized as an achiral molecule, lacking stereocenters fda.gov. However, research into its analogues has highlighted the significant impact of stereochemistry on pharmacological activity, particularly concerning dopamine (B1211576) receptor binding nih.govresearchgate.netscience.govscience.gov. Studies have focused on synthesizing chiral analogues of clebopride, often starting from chiral precursors like (S)-aspartic acid, to investigate how specific stereoisomers interact with biological targets nih.govresearchgate.net. The principles of stereochemistry are fundamental in drug design, as different stereoisomers can exhibit distinct biological profiles and potencies washington.eduwiley.com.
Design and Synthesis of Clebopride Analogues for Structure-Activity Relationship Studies
The design and synthesis of clebopride analogues are integral to understanding structure-activity relationships (SAR) and optimizing pharmacological properties. These studies involve systematically modifying the clebopride structure to identify key functional groups and spatial arrangements responsible for its biological effects acs.orgresearchgate.netdntb.gov.uaacs.orgnih.gov.
Research has explored various modifications, including the synthesis of chiral analogues to probe dopamine receptor subtype selectivity nih.govresearchgate.net. Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) methodologies are employed to build predictive models that guide the design of new compounds with improved affinity and selectivity researchgate.net. For example, studies on naphthamide analogues, structurally related to benzamides like clebopride, have investigated the influence of amine moieties and N-alkyl substitutions on dopamine receptor binding affinities acs.org. Such SAR studies are crucial for discovering new therapeutic agents and refining existing drug candidates.
Compound List:
this compound
Clebopride
4-amino-5-chloro-2-methoxybenzamide
Diethylaminoethyl chloride
Malic acid
(S)-Aspartic acid
N-(2-diethylaminoethyl)-2-methoxy-4-aminobenzamide
Molecular and Cellular Pharmacology of Clebopride Malate
Dopamine (B1211576) Receptor Interactions and Binding Kinetics
The principal mechanism of action of clebopride (B1669163) malate (B86768) involves its interaction with dopamine receptors, particularly the D2 subtype. nih.gov As a dopamine antagonist, clebopride modulates the inhibitory effects of dopamine on gastrointestinal motility. nih.gov
Clebopride demonstrates a high and selective affinity for the dopamine D2 receptor. Receptor binding assays have consistently shown that clebopride binds potently to D2 receptors. nih.govmdpi.com This strong interaction underscores its efficacy as a D2 receptor antagonist.
| Parameter | Value | Tissue/System | Reference |
|---|---|---|---|
| Dissociation Constant (Kd) | 1.5 nM | Canine Brain Striatum | patsnap.com |
| Inhibition Constant (Ki) | 3.5 nM | Bovine Brain Membranes | patsnap.com |
While the primary target of clebopride is the D2 receptor, research into its analogues has shed light on the potential for interaction with other dopamine receptor subtypes. A study focused on the stereocontrolled synthesis of clebopride analogues revealed that chiral modifications could produce compounds with high selectivity for D2-like subtypes, including the D3 and D4 receptors. nih.govnih.gov Specifically, certain chiral analogues demonstrated very high affinities for the D4 receptor, with Ki values as low as 0.23 nM. nih.govnih.gov
The human dopamine D4 receptor is known for its high degree of genetic polymorphism, with variants like D4.2 and D4.4 arising from a variable number of tandem repeats (VNTR) in the third intracellular loop. mdpi.comresearchgate.net These polymorphisms can influence the receptor's affinity for ligands and its coupling to downstream signaling pathways, such as adenylyl cyclase. mdpi.com Although direct binding studies of clebopride on specific D4 receptor polymorphic variants are not extensively documented, the findings with its analogues suggest that the benzamide (B126) structure of clebopride could be a scaffold for ligands targeting a broader range of dopamine receptor subtypes. nih.govnih.gov
Serotonin (B10506) Receptor Agonism
In addition to its dopaminergic antagonism, clebopride malate also exhibits affinity for serotonin receptors, which contributes to its prokinetic effects. patsnap.comresearchgate.net
Clebopride acts as a partial agonist at serotonin 5-HT4 receptors. patsnap.comresearchgate.net The activation of these receptors is known to promote the release of acetylcholine (B1216132), a neurotransmitter that stimulates smooth muscle contractions in the gastrointestinal tract, thereby enhancing peristalsis and improving gastrointestinal transit time. patsnap.com
Studies on human cardiac tissue have demonstrated that clebopride can function as both an agonist and an antagonist at 5-HT4 receptors. In isolated human atrial preparations, clebopride was observed to enhance the force of contraction, an effect that was more pronounced in the presence of a phosphodiesterase III inhibitor, which suggests a mechanism involving cyclic AMP (cAMP). researchgate.net Furthermore, in the presence of serotonin, clebopride could diminish the serotonin-induced increase in contractile force, indicating a competitive interaction at the receptor. researchgate.net While specific binding affinity constants (Ki or Kd) and EC50 values for cAMP accumulation in gastrointestinal tissues are not detailed in the available literature, the functional data from cardiac tissues strongly support its role as a 5-HT4 receptor modulator. researchgate.netconsensus.app
| Receptor Subtype | Binding Parameter | Value | Tissue/System | Reference |
|---|---|---|---|---|
| α2 Adrenergic Receptor | Inhibition Constant (Ki) | 780 nM | Bovine Brain Membranes | patsnap.com |
Downstream Intracellular Signaling Pathways Modulated by this compound
The binding of this compound to its target receptors initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects. The dual mechanism of D2 receptor antagonism and 5-HT4 receptor partial agonism converges on the modulation of adenylyl cyclase activity and subsequent signaling pathways. patsnap.comresearchgate.net
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that typically couple to the Gi/o family of G proteins. khanacademy.org Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). khanacademy.org By antagonizing the D2 receptor, clebopride prevents this inhibitory effect of dopamine, leading to a relative increase in adenylyl cyclase activity and cAMP levels. This disinhibition is thought to contribute to the enhanced release of acetylcholine from enteric neurons. nih.gov
Conversely, serotonin 5-HT4 receptors are GPCRs that couple to the Gs family of G proteins. khanacademy.org Activation of Gs proteins stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. nih.gov As a partial agonist at 5-HT4 receptors, clebopride directly stimulates this pathway, further contributing to the rise in cAMP. researchgate.net Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets involved in promoting acetylcholine release and smooth muscle contraction. youtube.commdpi.comyoutube.com
Therefore, the combined actions of clebopride at both D2 and 5-HT4 receptors result in a synergistic enhancement of cholinergic neurotransmission in the gut, driven by the modulation of the adenylyl cyclase-cAMP-PKA signaling axis. patsnap.comresearchgate.net
cAMP/PKA Signaling Cascade Modulation
This compound modulates the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) signaling cascade through its combined actions on multiple G protein-coupled receptors (GPCRs). The compound's primary mechanisms, antagonism of dopamine D2 receptors and alpha-2 adrenoceptors, alongside agonism of serotonin 5-HT4 receptors, converge to increase intracellular cAMP levels.
Dopamine D2 receptors and alpha-2 adrenoceptors are canonically coupled to inhibitory G proteins (Gαi). wikipedia.orgnih.govwikipedia.org Activation of these receptors by their endogenous ligands leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cAMP, thereby decreasing intracellular cAMP concentrations. wikipedia.orgnih.gov By acting as an antagonist at these receptors, clebopride blocks this inhibitory signal, preventing the reduction of adenylyl cyclase activity and thus maintaining or increasing the basal levels of cAMP.
Conversely, serotonin 5-HT4 receptors are coupled to stimulatory G proteins (Gαs). nih.govmdpi.com Agonism at these receptors, as exhibited by clebopride, activates adenylyl cyclase, leading to a direct increase in the synthesis of cAMP from ATP. nih.govmdpi.com This elevation in cAMP levels subsequently activates PKA, a key enzyme that phosphorylates numerous downstream protein targets, thereby executing a wide range of cellular functions. nih.govnih.govresearchgate.net The net effect of clebopride's multi-receptor activity is a significant potentiation of the cAMP/PKA signaling pathway.
Phospholipase C (PLC) and Calcium (Ca2+) Signaling Pathways
This compound's influence on the Phospholipase C (PLC) and intracellular calcium (Ca2+) signaling pathways is more complex and appears to be a secondary consequence of its primary receptor interactions. While not its principal mechanism, clebopride can modulate these pathways by antagonizing receptors linked to PLC activation.
Certain Gαi-coupled receptors, including the α2A-adrenergic receptor, can activate PLC through the Gβγ subunits that dissociate from the Gαi subunit upon receptor activation. nih.gov This activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular Ca2+. nih.gov By antagonizing alpha-2 adrenoceptors, clebopride can inhibit this specific Gβγ-mediated activation of the PLC/Ca2+ cascade. nih.gov
Furthermore, while the primary signaling pathway for 5-HT4 receptors involves cAMP, downstream effects can include modulation of calcium channels. nih.gov Activation of the cAMP-PKA pathway by 5-HT4 receptor stimulation has been associated with a subsequent influx of calcium through T-type calcium channels in certain cell types. nih.gov Therefore, as a 5-HT4 agonist, clebopride may indirectly contribute to increases in intracellular calcium concentration secondary to its primary effect on the cAMP cascade. There is also evidence that dopamine D1-D2 receptor heteromers can couple to Gq proteins, which directly activate the PLC-IP3-Ca2+ pathway; clebopride's antagonism at D2 receptors could potentially interfere with this interaction. nih.govresearchgate.net
In Vitro and Ex Vivo Pharmacological Assays
Receptor binding assays have been utilized to characterize the affinity profile of clebopride for various neurotransmitter receptors. Studies conducted using bovine brain membranes revealed that clebopride binds with high affinity to the D2 dopamine receptor. nih.gov It demonstrated a relatively lower affinity for the alpha-2 adrenoceptor and the 5-HT2 serotonin receptor. nih.gov Notably, clebopride showed no significant binding affinity for D1 dopamine, alpha-1 adrenergic, muscarinic acetylcholine, H1 histamine, or opioid receptors in these assays. nih.gov
Table 1: Receptor Binding Profile of Clebopride in Bovine Brain Membranes
| Receptor Target | Binding Affinity | Reference |
|---|---|---|
| D2 Dopamine Receptor | High | nih.gov |
| Alpha-2 Adrenoceptor | Relatively Lower | nih.gov |
| 5-HT2 Serotonin Receptor | Relatively Lower | nih.gov |
| D1 Dopamine Receptor | Not Detected | nih.gov |
| Alpha-1 Adrenergic Receptor | Not Detected | nih.gov |
| Muscarinic Acetylcholine Receptor | Not Detected | nih.gov |
| H1 Histamine Receptor | Not Detected | nih.gov |
Ex vivo studies on guinea pig stomach strips have demonstrated the prokinetic effects of clebopride. In this model, clebopride, at concentrations ranging from 10⁻⁸ M to 10⁻⁵ M, enhanced contractions evoked by electrical transmural stimulation (ETS). nih.gov This enhancement of contractility is not a direct effect on the smooth muscle itself but is mediated through actions on the enteric nervous system. The pro-contractile effect was attributed to the blockade of peripheral D2 dopamine receptors and alpha-2 adrenoceptors located on postganglionic cholinergic neurons. nih.gov These presynaptic receptors normally exert an inhibitory influence on acetylcholine release, and their blockade by clebopride leads to increased cholinergic stimulation of the smooth muscle. nih.gov
In isolated tissue preparations from the guinea pig stomach, clebopride has been shown to facilitate the release of acetylcholine (ACh). nih.gov The mechanism underlying this effect is the blockade of presynaptic inhibitory autoreceptors. Specifically, clebopride antagonizes D2 dopamine and alpha-2 adrenergic receptors located on cholinergic nerve terminals. nih.gov By blocking these receptors, clebopride removes an inhibitory feedback loop, thereby enhancing the release of ACh upon neuronal stimulation. nih.gov This increased availability of ACh in the neuromuscular junction contributes to the enhanced gastric motility observed in functional studies. nih.gov
Differential Receptor Selectivity and Potency Compared to Other Benzamides in Preclinical Models
Within the class of substituted benzamide drugs, clebopride is distinguished by its high potency but relatively low receptor selectivity in preclinical models.
In competitive binding studies using rat striatal membranes, clebopride was found to be one of the most potent compounds, along with YM 09151-2 and raclopride, at inhibiting the binding of radiolabeled ligands to D2 receptors. However, this high potency is not matched by high selectivity. Unlike other benzamides such as sulpiride (B1682569), alizapride, and tiapride, which are highly specific for D2 receptors, clebopride demonstrates significant interaction with a range of other neurotransmitter receptors. These include alpha-1, alpha-2, beta-adrenergic, 5-HT1, 5-HT2, and opiate sites.
Table 2: Comparative Selectivity of Clebopride and Other Benzamides
| Compound | D2 Receptor Potency | Selectivity for D2 Receptors | Other Receptors Interacted With |
|---|---|---|---|
| Clebopride | High | Low | alpha-1, alpha-2, beta-adrenergic, 5-HT1, 5-HT2, opiate |
| Raclopride | High | High (100-1000 fold preference) | Minimal interaction with other sites |
| Amisulpiride | Moderate | High (100-1000 fold preference) | Minimal interaction with other sites |
| Sulpiride | Lower | Very High (Specific for D2) | None specified |
| Alizapride | Lower | Very High (Specific for D2) | None specified |
| Tiapride | Lower | Very High (Specific for D2) | None specified |
Preclinical Pharmacokinetics and Metabolism of Clebopride Malate
Absorption and Distribution Studies in Animal Models (e.g., rodents)
Preclinical investigations have explored how Clebopride (B1669163) malate (B86768) is absorbed into the systemic circulation and subsequently distributed throughout the body in animal models.
Following oral administration in animal models, Clebopride malate demonstrates rapid absorption. Peak plasma concentrations have been observed within a short timeframe after dosing. Studies in animals indicate that oral administration of Clebopride results in peak plasma concentrations of approximately 2.19 µg/ml after 1-2 hours, following a 0.5 mg dose. rwandafda.gov.rw
This compound exhibits a distribution pattern in animals that suggests it is well-distributed throughout the body following both intravenous and oral administration. The drug's volume of distribution is notably high in preclinical species. In both rat and dog models, Clebopride has demonstrated a high apparent volume of distribution, ranging from 1.6 to 3.2 L/kg. researchgate.netresearchgate.net This high volume suggests extensive distribution into tissues beyond the plasma compartment.
| Species | Route of Administration | Apparent Volume of Distribution (L/kg) |
| Rat | Intravenous, Oral | 1.6 - 3.2 |
| Dog | Intravenous, Oral | 1.6 - 3.2 |
Information specifically detailing this compound's penetration into the brain and its subsequent exposure within the central nervous system (CNS) in preclinical animal models is limited in the reviewed literature. While the blood-brain barrier (BBB) is known to restrict the passage of many compounds, detailed studies quantifying Clebopride's CNS exposure in preclinical species were not prominently featured in the provided search results. Further dedicated research would be required to fully characterize its CNS penetration capabilities.
Metabolic Pathways and Metabolite Identification in Preclinical Species
This compound undergoes extensive metabolism in various preclinical species, including rats, rabbits, and dogs, as well as in humans. The liver plays a significant role in these metabolic processes.
Hepatic metabolism is a primary route for Clebopride's biotransformation. Studies involving incubation of Clebopride with liver microsomal fractions from animals have elucidated key metabolic transformations. The metabolic pathways identified involve several types of chemical modifications. Preclinical in vitro and in vivo experiments highlight several important stages in Clebopride metabolism: N-debenzylation, often involving an intermediate oxidation of the methylene (B1212753) carbon; oxidation of the piperidine (B6355638) ring, occurring at both the nitrogen atom and adjacent carbon positions; cleavage of the amide linkage; and conjugation, particularly the attachment of glucuronic acid to the aromatic amine group. rwandafda.gov.rw N-oxidation has also been identified as a metabolic pathway, with specific N-oxidized metabolites isolated from rabbit liver homogenates. nih.gov
Through chromatographic and mass spectrometric analyses of urine and plasma samples from preclinical species, several metabolites of Clebopride have been identified. The major metabolite, N-desbenzylclebopride, has been consistently detected and is known to retain pharmacological activity. rwandafda.gov.rwresearchgate.netscience.gov Beyond N-desbenzylclebopride, other metabolites identified in preclinical species include N-(4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide, N-(4'-piperidyl-2'-one)-2-methoxy-4-amino-5-chlorobenzamide, and N-(1'-alpha-hydroxybenzyl-4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide (tentatively identified as a carbinolamine). researchgate.netnih.gov N-oxidized products have also been identified. nih.gov Furthermore, N4-glucuronidation of Clebopride and its metabolites has been observed, particularly in rabbits. nih.gov
Compound Name List:
this compound
Clebopride
N-desbenzylclebopride
N-(4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide
N-(4'-piperidyl-2'-one)-2-methoxy-4-amino-5-chlorobenzamide
N-(1'-alpha-hydroxybenzyl-4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide
N-(1'-Benzyl-4'-piperidyl-N-oxide)-4-amino-5-chloro-2-methoxybenzamide
N-(4'-(N-hydroxylpiperidyl)-4-amino-5-chloro-2-methoxybenzamide
N-(4'-(delta 1'-piperidyl-N-oxide))-4-amino-5-chloro-2-methoxybenzamide
2-methoxy-4-amino-5-chlorobenzoic acid
Metabolite Profiles in Animal Biological Matrices
Clebopride undergoes extensive metabolism across various animal species, including rats, rabbits, and dogs. Chromatographic methods have identified up to 25 distinct metabolites in both hydrolyzed and non-hydrolyzed urine samples from these preclinical models nih.gov. A consistent pattern of major metabolites has been observed across these species. These primary metabolites include:
N-(4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide
N-(4'-piperidyl-2'-one)-2-methoxy-4-amino-5-chlorobenzamide
N-(1'-alpha-hydroxybenzyl-4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide (tentative structure) nih.gov.
In addition to these, the dog species also showed the presence of 2-methoxy-4-amino-5-chlorobenzoic acid nih.gov. Furthermore, N4-glucuronidation of clebopride and some of its metabolites was identified in the studied animal species, with rabbits exhibiting significant production of these conjugates nih.gov. Notably, clebopride N4-sulfonate was not detected in the urine of any of the investigated species nih.gov.
Metabolite Profiles in Animal Urine
| Metabolite Name | Species Studied | Detection in Urine |
| N-(4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide | Rat, Rabbit, Dog | Yes |
| N-(4'-piperidyl-2'-one)-2-methoxy-4-amino-5-chlorobenzamide | Rat, Rabbit, Dog | Yes |
| N-(1'-alpha-hydroxybenzyl-4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide (tentative) | Rat, Rabbit, Dog | Yes |
| 2-methoxy-4-amino-5-chlorobenzoic acid | Dog | Yes |
| N4-glucuronide conjugates of clebopride and metabolites | Rat, Rabbit | Yes |
Preclinical Excretion Studies
Preclinical investigations have established that clebopride is extensively metabolized in animal models such as rats, rabbits, and dogs nih.gov. These studies indicate that the metabolic products of clebopride are primarily eliminated via the renal pathway, as evidenced by their detection in urine samples nih.gov. Comprehensive excretion studies in drug development typically involve mass balance assessments, which utilize radiolabeled compounds to collect and analyze excreta (urine and feces) and tissues, thereby characterizing the routes and extent of drug elimination and metabolism criver.comadmescope.com. While these general methodologies are standard for understanding drug disposition, the specific quantitative patterns of clebopride or its metabolites excreted through both urinary and fecal routes in animal models are not extensively detailed in the reviewed literature beyond the identification of urinary metabolites.
Urinary and Fecal Excretion Patterns
Based on preclinical findings, metabolites of clebopride have been identified in the urine of rats, rabbits, and dogs, suggesting that the kidneys play a significant role in the elimination of clebopride's metabolic products nih.gov. Although metabolites are confirmed in urine, the provided literature does not offer specific quantitative data detailing the proportion of clebopride or its metabolites excreted via urine versus feces in animal models. Standard ADME studies are designed to elucidate these excretion patterns through the collection of excreta, but detailed quantitative information for clebopride in this specific context is limited within the scope of the reviewed sources.
Influence of Co-administered Research Compounds on this compound Pharmacokinetics
Clebopride's pharmacological action, which involves the regulation of gastrointestinal motility, confers the potential to alter the pharmacokinetic profiles of other concurrently administered substances rwandafda.gov.rw. In research settings, pharmacokinetic studies have investigated the effects of co-administering simethicone (B1680972) with clebopride. These studies have demonstrated that simethicone, a compound known for its inert nature and lack of absorption, does not impede the absorption of clebopride rwandafda.gov.rw. This finding indicates that the presence of simethicone does not significantly impact clebopride's absorption phase from a pharmacokinetic perspective rwandafda.gov.rw. While clebopride's prokinetic effects can generally influence the absorption of other drugs, specific preclinical data on such interactions with various research compounds beyond simethicone is not elaborated in the provided excerpts.
Compound List:
this compound
Clebopride
Simethicone
N-(4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide
N-(4'-piperidyl-2'-one)-2-methoxy-4-amino-5-chlorobenzamide
N-(1'-alpha-hydroxybenzyl-4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide
2-methoxy-4-amino-5-chlorobenzoic acid
Advanced Analytical Methodologies for Clebopride Malate in Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of pharmaceuticals in complex biological matrices due to its high sensitivity, specificity, and quantitative capabilities.
LC-MS/MS methods have been developed for the sensitive and specific quantification of clebopride (B1669163) in biological fluids, primarily human plasma. These methods typically employ electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) interfaces coupled with tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode. This approach allows for the simultaneous identification and quantification of clebopride and its potential metabolites with high selectivity.
Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate clebopride from the biological matrix, followed by chromatographic separation. Common chromatographic conditions include the use of C18 or C8 reversed-phase columns, with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers, such as phosphoric acid or ammonium (B1175870) acetate (B1210297), often with gradient elution for optimal separation science.govanveshanaindia.comairo.co.in. Internal standards, such as itopride (B38515) or cinitapride, are frequently used to improve the accuracy and precision of the quantification science.govanveshanaindia.comairo.co.in.
For bioanalytical applications, particularly in preclinical research, the developed LC-MS/MS methods undergo rigorous validation to ensure reliability. Key validation parameters include:
Selectivity: Ensuring the method can distinguish clebopride from endogenous components and other co-administered drugs in the biological matrix.
Linearity: Establishing a defined concentration range over which the detector response is directly proportional to the analyte concentration. Reported linearity ranges for clebopride in plasma have been observed from 69.530–4450.0 pg/mL science.govanveshanaindia.comscience.gov and 0.051 to 10.352 ng/mL airo.co.in.
Accuracy and Precision: Assessing the closeness of measured values to the true value and the reproducibility of measurements. Within- and between-batch precision (RSD%) has been reported to be within 6.83% science.govscience.gov, with accuracy ranging from -8.16% to 1.88% science.govscience.gov.
Sensitivity: Determining the Lower Limit of Quantification (LLOQ), which is the lowest concentration that can be reliably measured. For clebopride, LLOQs have been reported as low as 69.530 pg/mL science.govscience.gov.
Extraction Recovery: Evaluating the efficiency of the sample preparation process. Average extraction recovery for clebopride has been reported around 77% science.govscience.gov.
Stability: Assessing the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., short-term, long-term, freeze-thaw cycles).
Table 1: Typical LC-MS/MS Validation Parameters for Clebopride
| Parameter | Reported Values | Reference(s) |
| Linearity Range | 69.530–4450.0 pg/mL; 0.051–10.352 ng/mL | science.govanveshanaindia.comairo.co.inscience.gov |
| Within-Batch Precision | ≤ 6.83% RSD | science.govscience.gov |
| Between-Batch Precision | ≤ 6.83% RSD | science.govscience.gov |
| Accuracy | -8.16% to 1.88% | science.govscience.gov |
| LLOQ | 69.530 pg/mL | science.govscience.gov |
| Extraction Recovery | ~77% | science.govscience.gov |
High-Performance Liquid Chromatography (HPLC) for Research Applications
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the purity and content determination of clebopride malate (B86768) in research samples, including bulk drug substances and formulations.
RP-HPLC methods for clebopride typically utilize C18 reversed-phase columns. The mobile phase commonly consists of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic modifier like acetonitrile, often in a ratio of 70:30 (v/v) researchgate.netresearchgate.net. A flow rate of approximately 1 mL/min is generally employed. Detection is usually performed using UV-Vis spectrophotometry, with characteristic wavelengths reported around 272 nm researchgate.netresearchgate.net.
The linearity of these methods has been established in concentration ranges such as 25–200 μg/mL, with high correlation coefficients (e.g., 0.999) indicating good linearity researchgate.netresearchgate.net. Method validation encompasses parameters like sensitivity, linearity, accuracy, and precision, ensuring the reliability of purity and content estimations in research samples.
Table 2: Typical RP-HPLC Method Parameters for Clebopride
| Parameter | Details | Reference(s) |
| Column | C18 reversed-phase | researchgate.netresearchgate.net |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid (70:30 v/v) | researchgate.netresearchgate.net |
| Flow Rate | 1 mL/min | researchgate.netresearchgate.net |
| Detection Wavelength | 272 nm | researchgate.netresearchgate.net |
| Linearity Range | 25–200 μg/mL | researchgate.netresearchgate.net |
| Correlation Coefficient | 0.999 | researchgate.netresearchgate.net |
Spectrophotometric and Other Spectroscopic Techniques for Research Analysis
Beyond chromatography, various spectroscopic techniques play a role in the characterization and analysis of clebopride malate and its related compounds in research.
UV-Vis Spectroscopy: This technique is often used as a detection method in HPLC analysis for quantifying clebopride based on its absorbance at specific wavelengths researchgate.netresearchgate.net. It can also be employed for direct quantitative analysis of solutions, provided there are no interfering substances scribd.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR and ¹³C NMR, is indispensable for elucidating the chemical structure of clebopride and identifying its metabolites or degradation products. Techniques like ¹³C HSQC NMR have been used for detailed structural characterization of related compounds and adducts acs.org.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound, aiding in its identification and structural confirmation science.govscience.gov.
Mass Spectrometry (MS): While often coupled with chromatography (LC-MS/MS), standalone MS techniques, such as field desorption-mass spectrometry, have been utilized for the identification of metabolites acs.org. High-resolution mass spectrometry is critical for accurate mass determination of analytes and their fragments, aiding in structural elucidation.
Radio-ligand Binding Assay Methodologies
Radio-ligand binding assays are fundamental in pharmacological research to determine the affinity and selectivity of compounds like clebopride for specific biological targets, primarily receptors. These assays involve incubating a known concentration of a radiolabeled ligand (the radio-ligand) with receptor-containing preparations (e.g., cell membranes or whole cells) in the presence or absence of the test compound.
Research has indicated that clebopride exhibits high affinity for the D2 dopamine (B1211576) receptor. It also shows affinity for alpha-2 adrenoceptors and 5-HT2 serotonin (B10506) receptors, though with relatively lower affinity compared to D2 receptors. It does not appear to bind to D1 dopamine, alpha-1 adrenergic, muscarinic acetylcholine (B1216132), H1 histamine, or opioid receptors science.govscience.gov. Studies investigating dopamine receptor ligands often use radioligands such as [¹²⁵I]IABN, [³H]raclopride, or [³H]spiperone to quantify binding affinities (Ki values) and understand receptor occupancy nih.govresearchgate.net. These assays are crucial for characterizing clebopride's pharmacological profile and for comparative studies with other receptor-acting agents nih.govresearchgate.net.
Bioanalytical Strategies for Investigating this compound in Complex Biological Systems
The accurate and sensitive quantification of this compound in complex biological matrices is paramount for understanding its pharmacokinetic profile, metabolism, and therapeutic efficacy. Bioanalytical strategies typically involve robust sample preparation techniques coupled with highly selective and sensitive detection methods, most commonly liquid chromatography coupled with mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) with UV detection. These methods are essential for measuring drug concentrations in biological fluids such as plasma, enabling detailed pharmacokinetic studies in both preclinical and clinical settings.
Analytical Methodologies Employed
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a gold standard in bioanalysis due to its exceptional sensitivity, selectivity, and speed. For this compound, LC-MS/MS methods typically involve a liquid-liquid extraction (LLE) or protein precipitation for sample clean-up, followed by chromatographic separation and detection using tandem mass spectrometry.
A common approach utilizes a C18 reversed-phase column for chromatographic separation. Detection is often performed using electrospray ionization (ESI) in positive ion mode, monitoring specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM) to ensure specificity and minimize matrix effects. Itopride has been successfully employed as an internal standard in LC-ESI-MS/MS methods for clebopride quantification in human plasma researchgate.netnih.gov.
Method Validation and Performance: Validation of LC-MS/MS methods for this compound in human plasma has demonstrated excellent performance characteristics:
| Parameter | Value/Range | Reference |
| Linearity Range | 69.530–4450.0 pg/mL | researchgate.netnih.gov |
| Lower Limit of Quantification (LLOQ) | 69.530 pg/mL | researchgate.netnih.gov |
| Accuracy (Range) | -8.16% to +1.88% | researchgate.netnih.gov |
| Precision (RSD%) | Within-batch: ≤ 6.83%; Between-batch: ≤ 6.83% | researchgate.netnih.gov |
| Extraction Recovery | ~77% | researchgate.netnih.gov |
These parameters indicate that LC-MS/MS methods are highly reliable for accurately quantifying this compound at low concentrations typically encountered in pharmacokinetic studies researchgate.netnih.gov.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) with UV detection offers a viable alternative for this compound analysis, particularly when LC-MS/MS instrumentation is not available or for specific applications. These methods also rely on effective sample preparation, such as liquid-liquid extraction.
One described RP-HPLC method for clebopride in human plasma utilizes a Nucleosil C18 column with a mobile phase consisting of ammonium formate (B1220265) buffer, acetonitrile, and methanol. Detection is performed at 283 nm researchgate.net. Another RP-HPLC method uses a C18 column with a mobile phase of 0.1% phosphoric acid and acetonitrile, with detection at 272 nm researchgate.net.
Method Validation and Performance: RP-HPLC methods have also demonstrated good performance for clebopride quantification:
| Parameter | Value/Range | Reference |
| Linearity Range | 1–60 ng/mL (r² = 0.998) | researchgate.net |
| Limit of Detection (LOD) | 0.0125 ng/mL | researchgate.net |
| Limit of Quantification (LOQ) | 0.0378 ng/mL | researchgate.net |
These HPLC methods provide sufficient sensitivity and accuracy for pharmacokinetic investigations researchgate.netresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS)
Capillary Gas Chromatography coupled with Negative-Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS) has also been developed for the analysis of clebopride and its metabolites in plasma science.govscience.gov. This technique often requires derivatization to enhance volatility and ionization efficiency. For instance, reaction with heptafluorobutyric anhydride (B1165640) or imidazole (B134444) produces volatile derivatives suitable for GC-NICI-MS analysis, allowing for selected-ion monitoring science.govscience.gov.
Method Validation and Performance: GC-NICI-MS methods have reported high recovery rates and sensitivity:
| Parameter | Value/Range | Reference |
| Recovery from Plasma | 84.4 ± 1.5% (at 0.5 ng/ml) science.gov; 85.5 ± 0.9% (at 0.536 nmol/l) researchgate.netscience.govscience.gov | researchgate.netscience.govscience.gov |
| Measurement Limit | Down to 0.10 ng/ml (CV < 10.5%) science.gov; Down to 0.268 nmol/l (CV of 7.9%) researchgate.netscience.govscience.gov | researchgate.netscience.govscience.gov |
These methods are robust for tracking clebopride concentrations in biological samples science.govscience.gov.
Sample Preparation Strategies
Effective sample preparation is critical for removing interfering substances from the biological matrix and concentrating the analyte. Common strategies for this compound in plasma include:
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte from the aqueous plasma into an immiscible organic solvent, such as dichloromethane. The plasma is typically basified prior to extraction researchgate.netnih.govscience.govscience.gov.
Protein Precipitation: Acetonitrile is often used to precipitate plasma proteins, allowing the supernatant containing the analyte to be analyzed directly or after further clean-up nih.gov.
Derivatization: For GC-MS methods, derivatization using agents like heptafluorobutyryl imidazole is employed to create more volatile and detectable compounds science.govscience.gov.
The choice of sample preparation technique is often dictated by the subsequent analytical method to ensure optimal recovery, sensitivity, and minimization of matrix effects.
Computational and Theoretical Studies of Clebopride Malate
Molecular Docking Simulations with Dopamine (B1211576) Receptors and Other Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other to form a stable complex. It is a fundamental tool for understanding ligand-receptor interactions and predicting binding affinity. Clebopride (B1669163) is known to target dopamine D2 receptors, and studies have also indicated affinity for α2 adrenergic and serotonin (B10506) 5-HT4 receptors.
Molecular docking studies have been employed to investigate the binding of Clebopride and related benzamide (B126) derivatives to various receptors. For instance, Clebopride has demonstrated significant affinity for dopamine D2 receptors and α2 adrenergic receptors. These binding affinities, often quantified by dissociation constants (KD) or inhibition constants (Ki), are crucial parameters derived from experimental binding assays that computational docking aims to predict and rationalize.
Table 1: Binding Affinities of Clebopride to Dopamine and Adrenergic Receptors
| Target Receptor | Binding Affinity (Ki or KD) | Reference |
| Dopamine D2 Receptor | 3.5 nM | medchemexpress.com |
| α2 Adrenergic Receptor | 780 nM | medchemexpress.com |
| Dopamine D2 Receptor | 1.5 nM | nih.gov |
| Dopamine D2 Receptor | 21 nM | nih.gov |
| Dopamine D2 Receptor | 14 nM | nih.gov |
These values highlight Clebopride's potent affinity for the dopamine D2 receptor, a key target for its therapeutic effects. Computational docking can further predict specific amino acid residues within the receptor's binding pocket that form crucial interactions (e.g., hydrogen bonds, hydrophobic contacts) with Clebopride, providing a detailed view of the binding mode. Studies on other benzamide derivatives have successfully used molecular docking to identify promising compounds with high binding affinities mdpi.comscitechnol.comnih.govmdpi.compnrjournal.com.
Molecular Dynamics Simulations of Protein-Ligand Complexes
Molecular Dynamics (MD) simulations provide a time-dependent perspective on molecular interactions, allowing researchers to study the dynamic behavior of protein-ligand complexes. These simulations track the atomic movements of the system over time, revealing information about the stability of the complex, conformational changes in the protein and ligand, and the persistence of key interactions.
MD simulations are vital for understanding how a ligand remains bound to its target and the dynamic processes involved in binding and unbinding. For dopamine receptors (DRs), MD studies have been used to assess the stability of different receptor subtypes. For example, studies simulating various DR models have shown that D2-like receptors (D2R, D3R, D4R) generally exhibit greater structural stability, characterized by lower Root Mean Square Deviation (RMSD) values, compared to D1-like receptors (D1R, D5R) mdpi.com. While specific MD simulations of Clebopride complexed with its targets are not extensively detailed in the provided snippets, these general findings illustrate the utility of MD in characterizing receptor dynamics relevant to ligand binding. MD simulations can also be combined with other methods like MM/GBSA to estimate binding free energies nih.govucalgary.ca.
Table 2: Molecular Dynamics Simulation Stability of Dopamine Receptor Subtypes
| Receptor Subtype | Average Cα RMSD (nm) | Notes | Reference |
| D2R | 0.35 ± 0.09 | Higher stability compared to D1-like receptors | mdpi.com |
| D3R | 0.34 ± 0.04 | Higher stability compared to D1-like receptors | mdpi.com |
| D4R | 0.36 ± 0.09 | Higher stability compared to D1-like receptors | mdpi.com |
| D1R | 0.48 ± 0.07 | Lower stability compared to D2-like receptors | mdpi.com |
| D5R | 0.49 ± 0.06 | Lower stability compared to D2-like receptors | mdpi.com |
Note: The RMSD values presented are from general MD simulations of dopamine receptor subtypes and not specifically for Clebopride-ligand complexes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of compounds and their biological activity. This approach is instrumental in drug design, helping to predict the activity of new compounds and identify structural features that enhance potency or selectivity.
Studies have explored QSAR for substituted benzamides, including those of the "Clebopride type" researchgate.netdntb.gov.ua. These investigations often employ 2D-QSAR and 3D-QSAR techniques to build predictive models. For example, a study utilized a PLS-based Quantitative Structure-Activity Relationship for substituted benzamides of the Clebopride type, employing 2D fingerprints and maximum dissimilarity methods to generate 3D-QSAR models with significant predictive power researchgate.net. Such models can provide guidelines for designing novel compounds with improved activity by identifying key molecular descriptors (e.g., steric, electronic, hydrophobic properties) that correlate with biological response researchgate.netcresset-group.com. QSAR has also been applied to predict hERG channel inhibitory potency for benzamide derivatives, aiding in cardiac safety evaluations researchgate.net.
Table 3: QSAR Model Types and Applications for Benzamide Derivatives
| Study Focus | QSAR Model Type(s) | Key Findings/Application | Reference |
| Clebopride-type benzamides | 2D-QSAR, 3D-QSAR (PLS-based) | Predictive models for activity, guidelines for design | researchgate.net |
| Benzamide derivatives | 2D-QSAR, 3D-QSAR (Field 3D-QSAR) | Predicting hERG inhibitory potency, identifying structure-activity drivers | cresset-group.comresearchgate.net |
| Drug discovery & lead optimization | Various QSAR methods (e.g., ML, Field 3D-QSAR) | Elucidating observed activity, informing new molecule design, prioritizing design efforts | cresset-group.com |
Conformational Analysis and Ligand-Based Drug Design Principles
Conformational analysis is the study of the spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred or biologically active conformations of a drug molecule is fundamental to ligand-based drug design, as the molecule's shape and flexibility significantly influence its interaction with the target receptor.
Research has specifically investigated the conformational aspects of Clebopride. Studies have indicated that the conformation of the N-benzyl group relative to the piperidine (B6355638) ring in Clebopride is critical for its activity at different dopamine receptor subtypes psu.edu. By synthesizing conformationally restricted analogs, such as quinolizidines and indolizidines, researchers were able to correlate specific conformations (labeled X and Y) with distinct receptor activities: Conformation X was found to be required for gastric prokinetic activity, while Conformation Y was essential for central dopamine receptor antagonism psu.edu. This work highlights how subtle changes in molecular conformation can dictate receptor selectivity and pharmacological outcome, providing key principles for designing new benzamide-based drugs.
Table 4: Conformational Requirements for Clebopride Activity
| Receptor Target | Required Conformation | Source |
| Gastric prokinetic receptor | Conformation X | psu.edu |
| Central dopamine receptor | Conformation Y | psu.edu |
In Silico Predictions of Receptor Selectivity and Binding Affinity
Predicting receptor selectivity and binding affinity in silico is a cornerstone of modern drug discovery, aiming to identify compounds that interact potently with the intended target while minimizing off-target interactions that can lead to side effects. Clebopride malate's profile as a dopamine D2 receptor antagonist, with additional affinities for other receptors, makes its selectivity a subject of computational interest.
Clebopride exhibits selective binding to dopamine D2 receptors with a Ki of 3.5 nM, and a significantly lower affinity for α2 adrenergic receptors (Ki: 780 nM) medchemexpress.com. Studies investigating dopamine receptor ligands often employ in silico methods to predict and rationalize subtype selectivity mdpi.commdpi.commdpi.compreprints.org. By analyzing interactions within the binding pockets of different dopamine receptor subtypes (D1R, D2R, D3R, D4R, D5R), researchers can identify structural features that confer selectivity. For example, differences in amino acid residues, particularly in the serine microdomain and interactions with Aspartic acid residues, have been shown to influence ligand binding and selectivity across DR subtypes mdpi.com.
Furthermore, in silico approaches, including molecular docking and MD simulations, are used to predict binding affinities and assess potential off-target effects, such as cardiotoxicity associated with hERG channel blockade, as seen with some related compounds nih.govresearchgate.net. The combination of in silico predictions with in vitro validation is a powerful strategy for identifying selective and potent drug candidates mdpi.compreprints.org.
Compound List:
Clebopride
Clebopride malate (B86768)
Azidoclebopride
Iodo-azido-clebopride
Cisapride
Remoxipride
Veralipride
Haloperidol
Spiperone
(+)-Butaclamol
(-)-Butaclamol
(-)-N-n-propylnorapomorphine
Apomorphine
(+/-)-6,7-dihydroxy-2-aminotetralin
(+)-N-n-propylnorapomorphine
Dopamine
Noradrenaline
Serotonin
Prucalopride
Velusetrag
Naronapride
Renzapride
Mosapride
Risperidone
Olanzapine
Quetiapine
Ziprasidone
Clozapine
Amisulpride
Eticlopride
Nemonapride
SKF38393
SCH23390
7-OH-DPAT
Bromocriptine
Chlorpromazine
Role of the Malate Moiety in Clebopride Malate Research
Impact of Malate (B86768) Salt Formation on Physico-Chemical Properties for Research Applications
The formation of a salt is a common strategy to enhance the aqueous solubility and stability of drug candidates, which is crucial for the reliability and reproducibility of in vitro assays and the preparation of stable stock solutions for research purposes. researchgate.netnih.govresearchgate.netyoutube.comresearchgate.net
Solubility for in vitro Assays:
Clebopride (B1669163) malate is described as being sparingly soluble in water and methanol (B129727), and slightly soluble in anhydrous ethanol (B145695). chemicalbook.comchemicalbook.comchemsrc.com This level of solubility is often advantageous for in vitro studies, as it allows for the preparation of stock solutions in common laboratory solvents like DMSO, water, or ethanol, from which working solutions in aqueous buffers can be prepared. One supplier notes the solubility of clebopride malate in DMSO to be 100 mg/mL (196.86 mM), in water to be 33 mg/mL, and in ethanol to be 12 mg/mL. selleckchem.com Another source indicates a solubility of 10 mg/ml in water, potentially with heating. sigmaaldrich.com The improved solubility of the malate salt compared to the free base can be attributed to the ionization of both the clebopride molecule and malic acid. researchgate.net This enhancement is critical for achieving the desired concentrations in cell culture media or buffer systems used in various assays, ensuring accurate and reproducible experimental results.
Stability of Stock Solutions:
The formation of a salt can significantly improve the chemical stability of a compound. researchgate.netnih.gov For this compound, being a crystalline solid, the salt form offers greater stability compared to what might be an amorphous or less stable form of the free base. nih.gov For research applications, the stability of stock solutions is paramount to ensure the integrity of the compound over the course of an experiment. Supplier recommendations for this compound often suggest storage at 2-8°C, which helps to maintain its stability. chemsrc.com The improved stability of the malate salt helps to prevent degradation, ensuring that the concentration of the active clebopride molecule remains consistent in stock solutions, which is essential for the validity of research findings.
| Solvent | Solubility | Molar Concentration (approx.) |
|---|---|---|
| DMSO | 100 mg/mL | 196.86 mM |
| Water | 33 mg/mL | 64.96 mM |
| Ethanol | 12 mg/mL | 23.62 mM |
| Methanol | Sparingly soluble |
Interplay with Cellular Metabolic Pathways Relevant to the Malate Component
Malate is a key intermediate in several fundamental cellular metabolic pathways, most notably the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle. nih.govnih.gov When this compound is used in cell-based research, the malate counter-ion has the potential to be utilized by cells and enter these metabolic pathways.
TCA Cycle:
The TCA cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate energy in the form of ATP and reducing equivalents (NADH and FADH2). nih.gov Malate is a four-carbon dicarboxylic acid that participates in the final steps of the TCA cycle, where it is oxidized to oxaloacetate by the enzyme malate dehydrogenase. nih.govnih.gov In the context of in vitro research, if cells take up malate from the culture medium, it can be transported into the mitochondria and enter the TCA cycle. This could potentially influence cellular respiration and energy status. While the concentration of malate introduced from this compound in a typical cell-based assay may be low, it is a factor to consider in experimental design, particularly in studies focused on cellular metabolism or bioenergetics.
Glyoxylate (B1226380) Cycle in Microbial/Cellular Systems:
While the glyoxylate cycle is primarily known to occur in plants, bacteria, protists, and fungi, and not in vertebrates, it is relevant in research involving these microbial or cellular systems. The glyoxylate cycle is an anabolic pathway that allows these organisms to use two-carbon compounds like acetate (B1210297) as a carbon source for the synthesis of carbohydrates. Malate is a key intermediate in this cycle as well. Therefore, in studies utilizing such organisms, the malate from this compound could serve as a carbon source, potentially influencing their growth and metabolism.
Research on Malate-Dependent Absorption or Transport Mechanisms of the Conjugate
The absorption and transport of drugs across biological membranes are complex processes that can be influenced by the physicochemical properties of the drug, including its salt form. The presence of the malate moiety in this compound raises the possibility of its interaction with specific transporters.
Dicarboxylate Transporters:
The intestinal absorption of drugs can be mediated by various transporters. nih.govescholarship.orgderangedphysiology.commdpi.com While the primary absorption mechanism for clebopride itself is not detailed in the provided context, the potential for the malate moiety to interact with intestinal transporters is an area for consideration in research. Studies on the metabolism of clebopride have been conducted in various species, identifying several metabolites, but the specific role of the malate in its absorption and transport has not been a primary focus of published research. nih.govresearchgate.net Further investigation would be necessary to determine if malate-dependent transport mechanisms play a significant role in the oral bioavailability of this compound.
Emerging Research Areas and Future Directions
Investigation of Clebopride (B1669163) Malate (B86768) as a Tool for Neurotransmitter System Studies
Clebopride malate's distinct receptor profile makes it a useful tool for dissecting the complex interplay between dopaminergic and serotonergic systems, which are crucial in regulating gastrointestinal motility and emesis. patsnap.com The compound's antagonistic action on D2 receptors helps in studying the inhibitory role of dopamine (B1211576) in the gut, while its partial agonism at 5-HT4 receptors allows for the investigation of serotonin-mediated prokinetic effects. nih.govpatsnap.com
Future research can leverage this compound to explore the downstream signaling pathways activated by these receptors in both central and peripheral nervous systems. Studies focusing on the crosstalk between D2 and 5-HT4 receptor signaling in specific neuronal populations could provide a more nuanced understanding of gut-brain axis communication. nih.govnih.gov The differential effects of dopamine and serotonin (B10506) on learning and behavior also present an opportunity to use clebopride to probe these interactions in the central nervous system. stanford.edu
Table 1: Key Receptor Interactions of this compound
| Receptor | Action | Primary Function Investigated |
| Dopamine D2 | Antagonist | Inhibition of gastrointestinal motility, antiemetic effect in the chemoreceptor trigger zone. patsnap.com |
| Serotonin 5-HT4 | Partial Agonist | Stimulation of acetylcholine (B1216132) release and enhancement of gastrointestinal peristalsis. patsnap.com |
| Alpha-2 Adrenoceptor | Antagonist (lower affinity) | Enhancement of enteric nervous system-stimulated motility. nih.gov |
| Serotonin 5-HT2 | Antagonist (lower affinity) | Contribution to modulation of gastrointestinal function. nih.gov |
Application in Novel Preclinical Disease Models
While clebopride has been traditionally studied in the context of functional gastrointestinal disorders, its application in novel preclinical disease models is an expanding area of research. selleckchem.come-jyms.org Animal models that mimic the complex pathophysiology of conditions like functional dyspepsia and gastroparesis are crucial for developing new therapeutic strategies. nih.govnih.govnih.gov
For instance, models of visceral hypersensitivity, a key feature of irritable bowel syndrome (IBS), could be employed to investigate whether clebopride's modulation of dopamine and serotonin signaling can alleviate pain perception in the gut. frontiersin.org Furthermore, given its antiemetic properties, clebopride is a candidate for investigation in models of chemotherapy-induced nausea and vomiting (CINV), particularly in cases refractory to standard treatments. nih.govnih.govuspharmacist.comcancer.gov The development of more sophisticated animal models that recapitulate the multifactorial nature of these disorders will be instrumental in defining new therapeutic roles for this compound. frontiersin.org
Development of Advanced Probes and Tracers Based on this compound Structure
The chemical scaffold of clebopride has proven to be a valuable template for the development of sophisticated research tools. Notably, derivatives of clebopride have been synthesized to create selective photoaffinity probes for the dopamine D2 receptor. nih.govnih.gov These probes, such as azidoclebopride and iodo-azido-clebopride, can covalently bind to the D2 receptor upon photoactivation, allowing for its isolation and molecular characterization. nih.govnih.gov
The development of radiolabeled versions of these probes holds significant promise for in vivo imaging techniques like Positron Emission Tomography (PET). nih.govacs.org A radiolabeled clebopride derivative could serve as a highly specific tracer for mapping the distribution and density of D2 receptors in the brain and peripheral tissues. mdpi.comconsensus.app This would not only enhance our understanding of diseases involving dopaminergic dysfunction but also aid in the development of new drugs targeting this receptor.
Table 2: Clebopride-Based Probes for Dopamine D2 Receptor Research
| Probe Name | Type | Application | Key Findings |
| Azidoclebopride | Photoaffinity Ligand | Covalent labeling and characterization of D2 receptors. nih.gov | Irreversibly inactivates D2 receptors upon UV light exposure, demonstrating high selectivity. nih.gov |
| Iodo-azido-clebopride | Photoaffinity Probe | Irreversible inactivation and molecular characterization of D2 receptors. nih.gov | Exhibits high affinity for D2 receptors and selectively inactivates them without significantly affecting other receptor types. nih.gov |
Exploration of Off-Target Receptor Interactions in Specific Research Contexts
While clebopride's primary targets are D2 and 5-HT4 receptors, it also exhibits lower affinity for other receptors, such as alpha-2 adrenoceptors and 5-HT2 serotonin receptors. nih.gov In most contexts, these interactions are considered off-target. However, in specific research settings, exploring these interactions could unveil novel mechanisms and therapeutic possibilities.
For example, the blockade of alpha-2 adrenoceptors on postganglionic cholinergic neurons contributes to clebopride's enhancement of enteric nervous system-stimulated motility. nih.gov A deeper investigation into this and other "off-target" effects could lead to the repurposing of clebopride or the design of new molecules with a more tailored receptor interaction profile for specific gastrointestinal or neurological conditions.
Integration of Multi-Omics Data in this compound Research
The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the multifaceted effects of this compound. By integrating these large-scale datasets, researchers can move beyond a single-target view and construct a comprehensive picture of the cellular and physiological changes induced by the compound.
For instance, proteomic analysis following clebopride treatment could identify changes in protein expression downstream of D2 and 5-HT4 receptor activation. Metabolomic studies could reveal alterations in metabolic pathways within the gut and brain. While specific multi-omics studies on clebopride are yet to be extensively published, this approach holds immense potential for identifying novel biomarkers of drug response and uncovering previously unknown mechanisms of action.
Opportunities for Collaborative Academic Research Initiatives
The multifaceted nature of this compound research presents numerous opportunities for collaborative initiatives between academic institutions and industry partners. drugbank.comtimeshighereducation.comnih.gov Such collaborations can accelerate the pace of discovery and translation of basic research findings into clinical applications.
Potential areas for collaboration include:
Joint preclinical studies: Academic labs with expertise in novel disease models can partner with pharmaceutical companies to investigate new therapeutic indications for clebopride.
Probe development and imaging: Collaborations between medicinal chemists, pharmacologists, and imaging specialists can drive the development of novel PET tracers based on the clebopride structure.
Multi-omics data sharing and analysis: The establishment of research consortia focused on functional gastrointestinal disorders could facilitate the sharing of large datasets and the application of advanced bioinformatics to elucidate disease mechanisms and drug effects. iffgd.orgoley.orgmodifyhealth.comrarediseasesnetwork.orgrarediseasesnetwork.org
By fostering an open and collaborative research environment, the scientific community can fully exploit the potential of this compound as both a therapeutic agent and a research tool. drugtargetreview.com
Q & A
Q. What validated HPLC conditions are recommended for quantifying Clebopride Malate in pharmaceutical formulations?
this compound can be quantified using reversed-phase HPLC with the following parameters:
- Column: C18 column (e.g., 250 mm × 4.6 mm, 5 μm).
- Detector: UV at 210 nm or 240 nm, depending on the analyte’s absorption maxima .
- Mobile Phase:
- For retention time ~8 minutes: Dilute potassium dihydrogen phosphate buffer (pH adjusted) mixed with acetone (e.g., 75:25 v/v) .
- For retention time ~15 minutes: Ammonium acetate buffer (pH 4.5) and methanol (e.g., 60:40 v/v) .
- Flow Rate: 1.0–1.5 mL/min.
- Column Temperature: 50°C (for faster elution) or 25°C (for improved resolution) .
- Validation Criteria: System suitability requires a resolution ≥3 between this compound and internal standards (e.g., propylparaben), with ≤2.5% RSD for peak area ratios .
Q. How should this compound stock solutions be prepared and stored to ensure stability?
Q. What spectroscopic methods are used to confirm this compound’s identity and purity?
- UV-Vis Spectroscopy: Characteristic absorption peaks at 210 nm (amide bonds) and 240 nm (aromatic rings) in aqueous or methanolic solutions .
- Infrared (IR) Spectroscopy: Compare sample spectra with reference standards (e.g., potassium bromide disk method). Key peaks include C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Thin-Layer Chromatography (TLC): Use silica gel plates with ethanol-based mobile phases. Spot purity is confirmed by a single band matching the reference standard .
Advanced Research Questions
Q. How can researchers resolve discrepancies in dopamine receptor binding assays involving this compound?
- Experimental Design:
- Data Analysis:
Q. What strategies optimize in vivo formulations of this compound for preclinical studies?
- Vehicle Composition:
- Dose Preparation:
- Stability Testing: Monitor pH (3.8–4.2) and particle formation over 24 hours at 4°C .
Q. How should researchers address contradictions in purity assessments of this compound batches?
- Impurity Profiling:
- Use HPLC with diode-array detection (DAD) to identify related substances (e.g., degradation products, unreacted intermediates).
- Compare retention times and UV spectra against pharmacopeial standards .
- Quantitative Limits:
- Chloride content ≤0.009% (via silver nitrate titration).
- Heavy metals (e.g., Pb) ≤20 ppm (atomic absorption spectroscopy) .
- Case Study: If a batch shows anomalous TLC results, repeat analysis using IR and NMR to confirm structural integrity .
Q. What experimental parameters are critical for comparative efficacy studies of this compound and metoclopramide?
- Animal Models: Use rodent models of gastric emptying (e.g., charcoal meal test) or cisplatin-induced emesis .
- Dose Equivalence:
- This compound: 0.5–2 mg/kg (oral).
- Metoclopramide: 1–5 mg/kg (oral).
- Outcome Metrics:
- Statistical Power: Use ≥10 animals/group and ANOVA with post-hoc Tukey tests .
Methodological Notes
- Data Reproducibility: Adhere to USP/EP guidelines for system suitability testing (e.g., column efficiency ≥2000 plates) .
- Ethical Compliance: For in vivo studies, include a 20% excess cohort to account for mortality, as per IACUC protocols .
- Cross-Validation: Combine HPLC with LC-MS for high-sensitivity impurity detection (LOQ ≤0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
